molecular formula C12H7NS3 B12604244 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione CAS No. 918504-00-4

5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12604244
CAS No.: 918504-00-4
M. Wt: 261.4 g/mol
InChI Key: SVBBJDRZFZMULQ-UHFFFAOYSA-N
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Description

5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a quinoline moiety fused with a dithiolethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of quinoline derivatives with sulfur-containing reagents. One common method involves the reaction of 2-quinolinecarboxaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolethione ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combined quinoline and dithiolethione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

918504-00-4

Molecular Formula

C12H7NS3

Molecular Weight

261.4 g/mol

IUPAC Name

5-quinolin-2-yldithiole-3-thione

InChI

InChI=1S/C12H7NS3/c14-12-7-11(15-16-12)10-6-5-8-3-1-2-4-9(8)13-10/h1-7H

InChI Key

SVBBJDRZFZMULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=S)SS3

Origin of Product

United States

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